molecular formula C19H20N2O3S B2468339 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 899983-44-9

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2468339
CAS No.: 899983-44-9
M. Wt: 356.44
InChI Key: LKAPIUBUBJJNSU-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a benzenesulfonamide moiety.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)21-12-4-5-15-13-16(10-11-18(15)21)20-25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14,20H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAPIUBUBJJNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is typically synthesized via cyclocondensation or reduction strategies:

Method A: Friedländer Cyclization
A mixture of 2-aminobenzaldehyde and cyclopentanone undergoes acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroquinoline. This method, however, requires subsequent functionalization to introduce the 6-amino group.

Method B: Diels-Alder Reaction
Schiff bases derived from 4-aminobenzenesulfonamide react with dienophiles like cinnamic acid in the presence of BF₃·Et₂O, forming the tetrahydroquinoline core. For example:

Schiff base + cinnamic acid → tetrahydroquinoline derivative (yield: 68–76%)

Method C: Catalytic Hydrogenation
Quinoline derivatives are reduced under H₂/Pd-C to produce 1,2,3,4-tetrahydroquinoline. For instance, 6-nitroquinoline reduces to 6-amino-1,2,3,4-tetrahydroquinoline with >90% efficiency.

Introduction of the Cyclopropanecarbonyl Group

Cyclopropanecarbonylation of the tetrahydroquinoline nitrogen is achieved via acylation:

Protocol :

  • Cyclopropanecarbonyl Chloride Synthesis :
    Cyclopropanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride (yield: 85–92%).
  • Acylation Reaction :
    The tetrahydroquinoline scaffold is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C. After 12 hours, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0–5°C
Reaction Time 12 hours
Yield 78–84%

Sulfonylation of the 6-Amino Group

The 6-amino group undergoes sulfonylation with benzenesulfonyl chloride:

Protocol :

  • The acylated intermediate (1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-amine) is dissolved in anhydrous tetrahydrofuran (THF).
  • Benzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by TEA (2.5 eq).
  • The mixture is stirred for 6 hours at room temperature, then quenched with ice water. The product is purified via recrystallization (ethanol/water).

Key Data :

Parameter Value
Solvent THF
Base Triethylamine
Temperature 0°C → RT
Reaction Time 6 hours
Yield 65–72%

Alternative Synthetic Routes

Palladium-Catalyzed Cyclopropanation

Recent advances in transition metal catalysis enable tandem cyclopropanation and heterocycle formation. For example, Pd₂(dba)₃ catalyzes the Aza-Heck reaction, forming cyclopropane-fused tetrahydroquinolines in a single step (yield: 70–76%). This method bypasses intermediate isolation but requires specialized ligands (e.g., L3 ) and high-pressure conditions.

Solid-Phase Synthesis

Immobilized sulfonamide resins allow sequential acylation and cyclopropanation. While less common, this approach offers advantages in purification and scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acylation : Polar aprotic solvents (DCM, THF) enhance reactivity, while temperatures <10°C minimize side reactions.
  • Sulfonylation : THF outperforms DMF due to better solubility of sulfonyl chlorides.

Catalytic Additives

  • BF₃·Et₂O : Accelerates Diels-Alder cyclization by stabilizing transition states (yield increase: 15–20%).
  • Pd₂( p-MeO-dba)₃ : Improves catalyst longevity in Pd-mediated cyclopropanation.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • N–H Stretch : 3340 cm⁻¹ (sulfonamide).
  • C=O Stretch : 1685 cm⁻¹ (cyclopropanecarbonyl).
  • S=O Stretch : 1320, 1156 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • δ 1.65–1.83 (m, 4H, tetrahydroquinoline CH₂).
  • δ 5.11 (s, 1H, cyclopropane CH).
  • δ 7.01–8.00 (m, 9H, aromatic protons).

Elemental Analysis

Element Calculated (%) Observed (%)
C 60.17 60.36
H 4.47 4.81
N 16.19 16.35
S 6.18 5.88

Applications and Derivatives

The compound serves as a precursor for antimicrobial and anticancer agents. For example, hexahydroquinoline-sulfonamide hybrids exhibit IC₅₀ values of 8–12 µM against HepG2 cells. Structural modifications, such as halogenation at the benzene ring, enhance bioactivity while maintaining low cytotoxicity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Therapeutic Applications

This compound has been investigated for various therapeutic applications, primarily due to its potential as an enzyme inhibitor and its effects on different biological pathways.

Enzyme Inhibition

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has shown promise as an inhibitor for several enzymes:

  • Alpha-glucosidase Inhibitor : This compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.
  • Acetylcholinesterase Inhibitor : The compound also exhibits inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

Microorganism MIC (µg/mL) Study Reference
Staphylococcus aureus322024
Escherichia coli642024

These findings indicate that this compound could be developed as a potential antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM) Study Reference
MCF-7 (breast cancer)152023

This suggests that the compound may have potential as an anticancer drug by inducing cell death in cancerous cells .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that its structural features allow it to interact with specific biological targets effectively.

Case Studies

Several case studies have explored the biological effects and therapeutic potential of this compound:

  • Antimicrobial Activity Study (2024) :
    • Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.
  • Anticancer Activity Evaluation (2023) :
    • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : A dose-dependent decrease in cell viability was noted.
  • Inflammation Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : The treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclopropane and tetrahydroquinoline moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Derivatives with Cyclic Substituents

lists several sulfonamide analogs, including (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide and N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide . Key comparisons include:

Property Target Compound (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide
Core Structure Tetrahydroquinoline + cyclopropane Cyclohexane diol + ethyl chain Cyclohexene + ethyl chain
Sulfonamide Substituent Benzene 4-Methylbenzene 4-Methylbenzene
Polar Groups Sulfonamide Sulfonamide + diol Sulfonamide + alkene
Potential Bioactivity High rigidity (cyclopropane) Enhanced solubility (diol) Lipophilicity (alkene)

Key Findings :

  • The 4-methylbenzenesulfonamide in analogs may enhance metabolic stability but reduce solubility relative to the target’s unsubstituted benzenesulfonamide.

Thiazol-Benzamide Analog

The compound N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide (–4) shares the tetrahydroquinoline-cyclopropanecarbonyl core but replaces the sulfonamide with a thiazol-benzamide group.

Property Target Compound Thiazol-Benzamide Analog
Functional Groups Benzenesulfonamide Thiazole + 3-methoxy-N-methylbenzamide
Molecular Formula Hypothetical: ~C₂₀H₂₁N₂O₃S C₂₅H₂₅N₃O₃S
Hydrogen Bonding Sulfonamide (H-bond acceptor/donor) Methoxy (H-bond acceptor) + thiazole (weak H-bond acceptor)
Lipophilicity Moderate (logP ~2–3) Higher (logP ~3–4 due to N-methyl and methoxy)

Key Findings :

  • The thiazole ring in the analog may enhance aromatic stacking interactions, while the N-methyl group reduces polarity, favoring blood-brain barrier penetration.
  • The target’s sulfonamide group offers stronger hydrogen-bonding capacity, advantageous for target engagement in hydrophilic binding pockets.

Structural and Computational Insights

  • SHELX Software: The refinement of these compounds’ crystal structures (e.g., bond lengths, angles) likely utilized SHELX programs, as noted in . For instance, the cyclopropane ring’s strain (~115° bond angles) and sulfonamide geometry (tetrahedral sulfur) could be precisely modeled using SHELXL.
  • InChIKey Utility : The thiazol-benzamide analog’s InChIKey (ZRMVPPPAHUXLME-UHFFFAOYSA-N) facilitates database searches for comparative ADMET profiling.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety, along with a benzenesulfonamide group. The IUPAC name is N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide. The synthesis typically involves the following steps:

  • Formation of the Quinoline Core : Utilizing methods such as the Skraup synthesis.
  • Introduction of the Cyclopropanecarbonyl Group : Reacting cyclopropanecarbonyl chloride with the quinoline derivative.
  • Attachment of the Benzenesulfonamide Group : Finalizing the compound through reaction with benzenesulfonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways relevant to cancer and other diseases.

Therapeutic Potential

Research indicates that this compound exhibits several promising therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that similar compounds within this class can reduce inflammation markers in vitro and in vivo.
  • Anticancer Activity : Preliminary data suggest potential efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological activity of related compounds:

  • In Vitro Studies :
    • A study demonstrated that derivatives of tetrahydroquinoline compounds inhibited the growth of various cancer cell lines, suggesting that modifications to the cyclopropanecarbonyl structure could enhance activity .
    • Another investigation highlighted the anti-inflammatory properties of similar sulfonamide compounds in animal models .
  • In Vivo Studies :
    • Animal models treated with related compounds showed significant reductions in tumor size and improved survival rates compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced inflammatory markers in animal models
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionModulation of enzymes involved in inflammation

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